molecular formula C11H7NO4S B12640540 5-Nitro-2-(thiophen-3-yl)benzoic acid CAS No. 919087-94-8

5-Nitro-2-(thiophen-3-yl)benzoic acid

Cat. No.: B12640540
CAS No.: 919087-94-8
M. Wt: 249.24 g/mol
InChI Key: HLRYSHFDQIZNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(thiophen-3-yl)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a nitro group (-NO2) and a thiophene ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(thiophen-3-yl)benzoic acid typically involves the nitration of 2-(thiophen-3-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Coupling Reactions: The thiophene ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

    Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 5-Amino-2-(thiophen-3-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

5-Nitro-2-(thiophen-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials due to its conjugated structure.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(thiophen-3-yl)benzoic acid depends on its specific application:

    Enzyme Inhibition: The nitro group can interact with the active site of enzymes, leading to inhibition of enzyme activity.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Electronic Properties: In materials science, the compound’s conjugated structure allows it to participate in charge transport and light-emitting processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-3-(thiophen-2-yl)benzoic acid
  • 2-Nitro-5-(thiophen-3-yl)benzoic acid
  • 5-Amino-2-(thiophen-3-yl)benzoic acid

Uniqueness

5-Nitro-2-(thiophen-3-yl)benzoic acid is unique due to the specific positioning of the nitro group and thiophene ring, which imparts distinct electronic and steric properties. This unique structure influences its reactivity, binding affinity, and electronic characteristics, making it suitable for specialized applications in medicinal chemistry and materials science.

Properties

CAS No.

919087-94-8

Molecular Formula

C11H7NO4S

Molecular Weight

249.24 g/mol

IUPAC Name

5-nitro-2-thiophen-3-ylbenzoic acid

InChI

InChI=1S/C11H7NO4S/c13-11(14)10-5-8(12(15)16)1-2-9(10)7-3-4-17-6-7/h1-6H,(H,13,14)

InChI Key

HLRYSHFDQIZNAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.